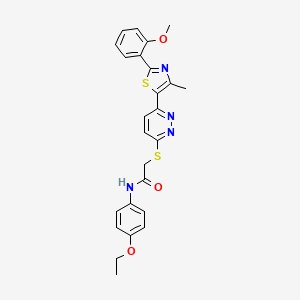

![molecular formula C15H16N4O2 B2704908 N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide CAS No. 2034544-38-0](/img/structure/B2704908.png)

N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

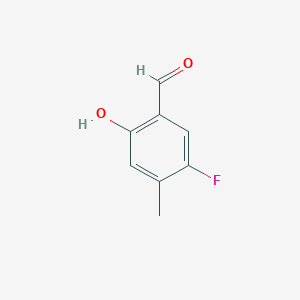

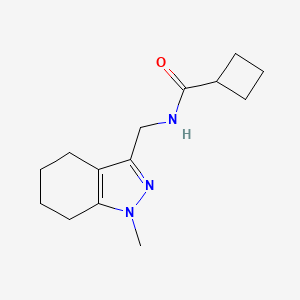

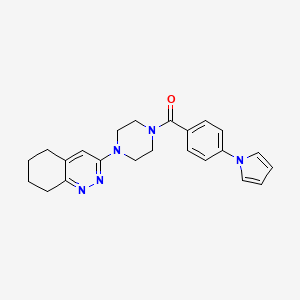

“N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrazine core, which is a bicyclic system that has been studied for its potential in creating biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, 4-Chloropyrazolo[1,5-a]pyrazines have been reacted with anthranilic acids to form new heterocyclic systems . Another method involves the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds .Scientific Research Applications

Synthesis and Chemical Properties

N-(2-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide is a compound that has been investigated in various synthetic and chemical property studies. For instance, the catalyst-free synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives, a novel class of compounds, was achieved through 1,3-dipolar cycloaddition of azomethine imines with azlactones and subsequent rearrangement under mild conditions without a catalyst (Liu et al., 2014). This study reflects the potential synthetic versatility and chemical reactivity of related compounds, suggesting a broad spectrum of chemical applications and explorations for this compound.

Biological Activities and Applications

Recent research has focused on the biological activities of compounds structurally related to this compound. For example, new benzamide-based 5-aminopyrazoles and their fused heterocycles were synthesized, showing remarkable antiavian influenza virus activity. These compounds were tested in vitro for their anti-influenza A virus (subtype H5N1) activity, with several derivatives showing significant antiviral activities (Hebishy et al., 2020). Another study synthesized novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, displaying promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). These findings highlight the potential of this compound and its analogs in the development of new therapeutic agents against viral and bacterial infections.

Photovoltaic and Energy Conversion Applications

The hybrid and bioactive cocrystals of pyrazinamide with hydroxybenzoic acids were investigated, revealing potential applications in photovoltaic systems for energy conversion. The study utilized DFT calculations and molecular dynamics simulations to explore the reactive properties and interactions within the cocrystals. Among the systems studied, one exhibited good light harvesting efficiency, suggesting its application in dye-sensitized solar cells (DSSCs) (Al-Otaibi et al., 2020). This indicates the broader applicability of this compound and related compounds in energy conversion and environmental technologies.

Future Directions

Mechanism of Action

Target of Action

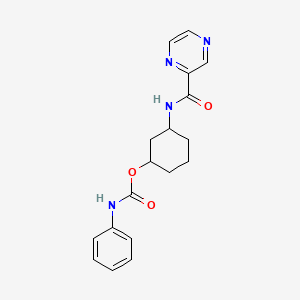

The primary target of the compound N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide is the metabotropic glutamate receptor subtype 2 (mGluR2) . This receptor is part of the G-protein-coupled receptor family and plays a key role in the modulation of synaptic transmission and neuronal excitability in the central nervous system .

Mode of Action

This compound acts as a negative allosteric modulator (NAM) of the mGluR2 receptor . This means that it binds to a site on the receptor that is distinct from the active site, leading to a decrease in the receptor’s activity . This modulation of the receptor’s activity can lead to changes in intracellular signaling and subsequent cellular events .

Biochemical Pathways

The action of this compound on the mGluR2 receptor affects several biochemical pathways. The mGluR2 receptor is involved in the modulation of glutamate transmission, one of the primary excitatory neurotransmitter systems in the brain . By acting as a negative allosteric modulator, this compound can reduce the excitatory effects of glutamate, potentially impacting pathways related to mood disorders, cognitive function, and other neurological conditions .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of the mGluR2 receptor. By acting as a negative allosteric modulator, it can reduce the activity of this receptor, potentially leading to changes in neuronal excitability and synaptic transmission . This could have various effects depending on the specific context within the central nervous system.

properties

IUPAC Name |

N-[2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c20-14(10-16-15(21)12-4-2-1-3-5-12)18-8-9-19-13(11-18)6-7-17-19/h1-7H,8-11H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUPEEIIRWJCAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CN1C(=O)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2704827.png)

![2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2704829.png)

![N-[4-(1,3-Thiazol-2-yl)butan-2-yl]prop-2-enamide](/img/structure/B2704834.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2704841.png)

![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2704843.png)

![1-(2-Phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2704845.png)